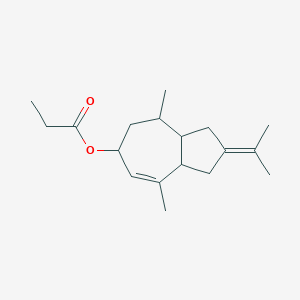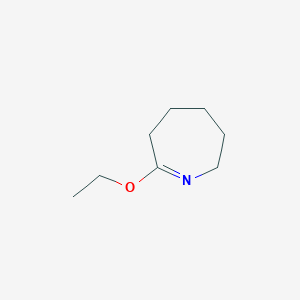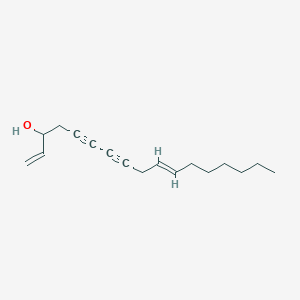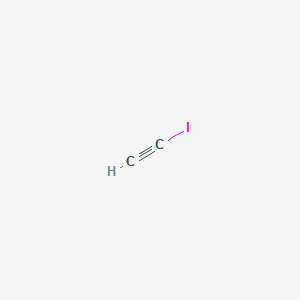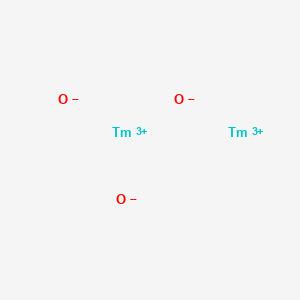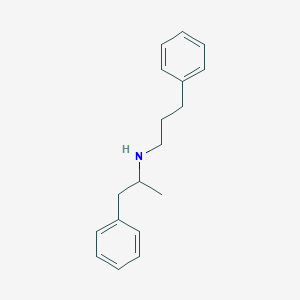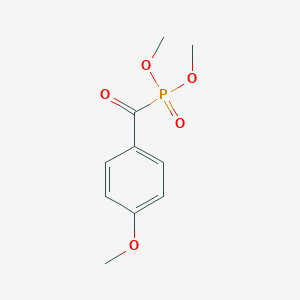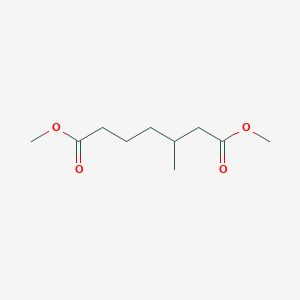
Dimethyl 3-methylheptanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 3-methylheptanedioate, also known as DMMDA, is a chemical compound that belongs to the class of organic compounds known as dicarboxylic acids. This compound is used in various scientific research applications due to its unique properties and characteristics.
Mécanisme D'action
The mechanism of action of Dimethyl 3-methylheptanedioate is not yet fully understood. However, it is believed that Dimethyl 3-methylheptanedioate acts as a precursor for the synthesis of various organic compounds, which exhibit a wide range of biological activities. For example, Dimethyl 3-methylheptanedioate-derived compounds have been shown to possess antimicrobial, anticancer, and anti-inflammatory properties.
Effets Biochimiques Et Physiologiques
Dimethyl 3-methylheptanedioate and its derivatives have been shown to exhibit various biochemical and physiological effects. For example, Dimethyl 3-methylheptanedioate-derived compounds have been shown to inhibit the growth of various bacterial and fungal strains. They have also been shown to possess anticancer properties by inducing apoptosis in cancer cells. Additionally, Dimethyl 3-methylheptanedioate-derived compounds have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyl 3-methylheptanedioate has several advantages and limitations for lab experiments. One of the advantages is that it is readily available and relatively inexpensive. Another advantage is that it can be easily synthesized using standard laboratory techniques. However, one of the limitations of Dimethyl 3-methylheptanedioate is that it is highly reactive and unstable, which can make it difficult to handle and store.
Orientations Futures
There are several future directions for Dimethyl 3-methylheptanedioate research. One future direction is to investigate the mechanism of action of Dimethyl 3-methylheptanedioate and its derivatives in more detail. Another future direction is to explore the potential of Dimethyl 3-methylheptanedioate-derived compounds as novel therapeutic agents for the treatment of various diseases. Additionally, future research could focus on developing more efficient and sustainable methods for the synthesis of Dimethyl 3-methylheptanedioate and its derivatives.
In conclusion, Dimethyl 3-methylheptanedioate is a versatile chemical compound that has various scientific research applications. Its unique properties and characteristics make it an important starting material for the synthesis of various organic compounds. Although the mechanism of action of Dimethyl 3-methylheptanedioate is not yet fully understood, its derivatives have been shown to possess various biological activities. Future research could focus on exploring the potential of Dimethyl 3-methylheptanedioate-derived compounds as novel therapeutic agents.
Méthodes De Synthèse
Dimethyl 3-methylheptanedioate can be synthesized by the reaction of 3-methylheptanedioic acid with methanol in the presence of a strong acid catalyst. The reaction proceeds via esterification, where the carboxylic acid group of the 3-methylheptanedioic acid reacts with the hydroxyl group of methanol to form the ester bond. The resulting product is then purified using standard laboratory techniques such as distillation and chromatography.
Applications De Recherche Scientifique
Dimethyl 3-methylheptanedioate has various scientific research applications due to its unique properties and characteristics. It is widely used as a starting material for the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and fragrances. Dimethyl 3-methylheptanedioate is also used as a building block for the synthesis of polyesters, which find applications in the production of fibers, films, and coatings.
Propriétés
Numéro CAS |
14226-72-3 |
|---|---|
Nom du produit |
Dimethyl 3-methylheptanedioate |
Formule moléculaire |
C10H18O4 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
dimethyl 3-methylheptanedioate |
InChI |
InChI=1S/C10H18O4/c1-8(7-10(12)14-3)5-4-6-9(11)13-2/h8H,4-7H2,1-3H3 |
Clé InChI |
HJRDWNWLAOQATD-UHFFFAOYSA-N |
SMILES |
CC(CCCC(=O)OC)CC(=O)OC |
SMILES canonique |
CC(CCCC(=O)OC)CC(=O)OC |
Synonymes |
3-Methylheptanedioic acid dimethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




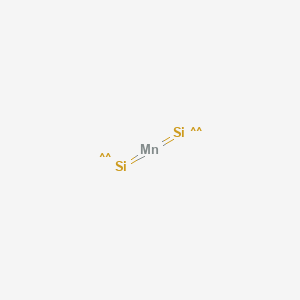
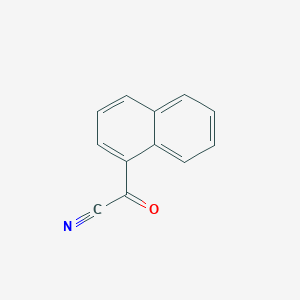
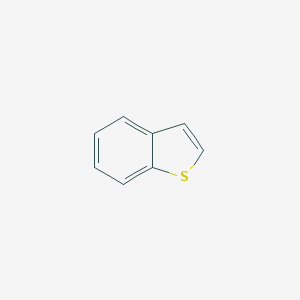
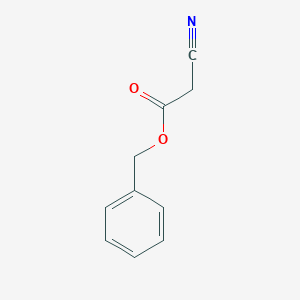
![acetic acid;N-[2-(hydroxyamino)-2-methylcyclohexylidene]hydroxylamine](/img/structure/B83052.png)
